molecular formula C11H12O2 B1630845 Crotonic acid p-cresyl ester CAS No. 41873-74-9

Crotonic acid p-cresyl ester

Cat. No.: B1630845
CAS No.: 41873-74-9
M. Wt: 176.21 g/mol
InChI Key: FGJQFRNEXKYBQC-UHFFFAOYSA-N
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Description

Crotonic acid p-cresyl ester, also known as 4-methylphenyl but-2-enoate, is an organic compound that belongs to the class of esters. It is derived from crotonic acid and p-cresol. This compound is characterized by its molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of crotonic acid p-cresyl ester typically involves the esterification of crotonic acid with p-cresol. This reaction can be catalyzed by sulfuric acid, which acts as a dehydrating agent to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions with toluene as the solvent to remove the water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester product.

Chemical Reactions Analysis

Types of Reactions: Crotonic acid p-cresyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: p-Cresol and crotonic acid.

    Reduction: p-Cresyl alcohol and butanoic acid derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Crotonic acid p-cresyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of crotonic acid p-cresyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release crotonic acid and p-cresol, which can then participate in different biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

    Crotonic Acid: A short-chain unsaturated carboxylic acid with similar reactivity but different applications.

    p-Cresol: A phenolic compound with antimicrobial properties.

    Butyl Crotonate: Another ester of crotonic acid with different physical and chemical properties.

Uniqueness: Crotonic acid p-cresyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of crotonic acid and p-cresol moieties makes it versatile for various applications in research and industry .

Properties

IUPAC Name

(4-methylphenyl) but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJQFRNEXKYBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962030
Record name 4-Methylphenyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-74-9
Record name 4-Methylphenyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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